molecular formula C50H50ClN7O13 B10854448 N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid

Cat. No.: B10854448
M. Wt: 992.4 g/mol
InChI Key: URCCZTKAWRGCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT367766 (formic) is an orally active protein degrader and a Cereblon-based pirin-targeting proteolysis-targeting chimera (PROTAC). It is a third-generation heterobifunctional compound that selectively targets pirin for degradation, effectively diminishing its protein expression at low concentrations. This compound demonstrates moderate affinity towards the CRBN-DDB1 complex, with an IC50 value of 490 nanomolar, and exhibits strong binding to recombinant pirin and CRBN, with dissociation constant values of 55 nanomolar and 120 nanomolar, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCT367766 (formic) involves the conjugation of a ligand for the target protein (pirin) with a ligand for the E3 ubiquitin ligase Cereblon, connected by a linker. The synthetic route typically includes the following steps:

    Synthesis of the Ligand for Pirin: This involves the preparation of a molecule that can specifically bind to pirin.

    Synthesis of the Ligand for Cereblon: This involves the preparation of a molecule that can specifically bind to the Cereblon E3 ubiquitin ligase.

    Linker Synthesis: The linker is synthesized to connect the two ligands.

    Conjugation: The ligands are conjugated through the linker to form the final PROTAC molecule.

Industrial Production Methods

Industrial production of CCT367766 (formic) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large quantities of the ligands and linker are synthesized in batches.

    Purification: The synthesized compounds are purified using techniques such as chromatography.

    Conjugation and Final Purification: The ligands are conjugated, and the final product is purified to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

CCT367766 (formic) undergoes several types of chemical reactions, including:

    Binding Reactions: It binds to the target protein pirin and the E3 ubiquitin ligase Cereblon.

    Degradation Reactions: It facilitates the ubiquitination and subsequent proteasomal degradation of pirin.

Common Reagents and Conditions

    Binding Reactions: These reactions typically occur under physiological conditions, with the presence of the target protein and the E3 ligase.

    Degradation Reactions: These reactions require the presence of ubiquitin, ATP, and the proteasome.

Major Products Formed

The major product formed from the degradation reaction is the ubiquitinated pirin, which is subsequently degraded by the proteasome into smaller peptides.

Scientific Research Applications

CCT367766 (formic) has several scientific research applications, including:

    Chemistry: It serves as a chemical tool for studying the functions of the largely unexplored protein pirin.

    Biology: It is used to investigate the role of pirin in various biological processes.

    Medicine: It has potential therapeutic applications in diseases where pirin is implicated, such as cancer.

    Industry: It is used in the development of new PROTAC-based therapies and research tools.

Mechanism of Action

CCT367766 (formic) exerts its effects through the following mechanism:

    Binding: The compound binds to both the target protein pirin and the E3 ubiquitin ligase Cereblon.

    Ubiquitination: The binding facilitates the transfer of ubiquitin molecules to pirin, tagging it for degradation.

    Degradation: The ubiquitinated pirin is recognized and degraded by the proteasome, leading to a reduction in pirin protein levels.

Comparison with Similar Compounds

Similar Compounds

    CCT367766: A similar compound that also targets pirin for degradation.

    SR-1114: Another PROTAC that targets different proteins for degradation.

    MS83: A PROTAC with a different target protein and E3 ligase.

Uniqueness

CCT367766 (formic) is unique due to its high specificity for pirin and its moderate affinity for the CRBN-DDB1 complex. Its ability to effectively degrade pirin at low concentrations makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C50H50ClN7O13

Molecular Weight

992.4 g/mol

IUPAC Name

N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid

InChI

InChI=1S/C49H48ClN7O11.CH2O2/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61;2-1-3/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61);1H,(H,2,3)

InChI Key

URCCZTKAWRGCCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl.C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.